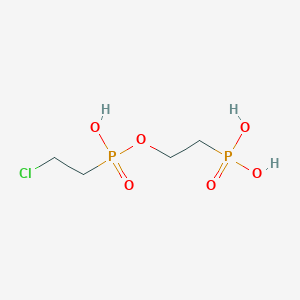
2-(2-Cyano-3-fluorophenyl)-6-fluorobenzonitrile
Descripción general
Descripción
2-(2-Cyano-3-fluorophenyl)-6-fluorobenzonitrile, also known as 2-CFB, is a compound belonging to the class of aromatic nitriles. It is an important intermediate for the synthesis of a variety of pharmaceuticals, dyes, and other compounds. It is a colorless, crystalline solid with a melting point of 120-121°C. The structure of 2-CFB consists of a phenyl group attached to a cyano group and a fluorine atom at the para position of the phenyl group. The compound has a wide range of applications in the field of organic synthesis, and is used in the synthesis of various drugs and other compounds.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
Fluorescent chemosensors based on specific core structures, such as 4-methyl-2,6-diformylphenol (DFP), have been developed for the detection of various analytes, including metal ions and anions. The high selectivity and sensitivity of these DFP-based chemosensors underscore the significant role that fluorinated compounds play in the development of sensitive detection tools in chemistry and biology (P. Roy, 2021).
Synthetic Methodologies
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, highlights the ongoing research into efficient, scalable synthetic routes for fluorinated compounds. This research is crucial for the production of materials and active pharmaceutical ingredients, where fluorinated compounds often play a key role due to their unique chemical properties (Yanan Qiu et al., 2009).
Toxicity and Biocompatibility Studies
Studies on the toxicity of organic fluorophores used in molecular imaging emphasize the need to evaluate the safety profile of fluorinated compounds, especially those intended for diagnostic or therapeutic purposes in vivo. Understanding the toxicological properties of these compounds is essential for their safe application in clinical settings (Raphael E. Alford et al., 2009).
Photophysical Properties and Applications
Research on transition-metal phosphors with cyclometalating ligands, including fluorinated compounds, explores their applications in organic light-emitting diodes (OLEDs) and other opto-electronic devices. The ability to fine-tune the emission wavelength of these phosphors by modifying the ligand structure is particularly valuable for the development of advanced display and lighting technologies (Y. Chi & P. Chou, 2010).
Propiedades
IUPAC Name |
2-(2-cyano-3-fluorophenyl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N2/c15-13-5-1-3-9(11(13)7-17)10-4-2-6-14(16)12(10)8-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYORGVIWRFKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240004 | |
| Record name | 3,3′-Difluoro[1,1′-biphenyl]-2,2′-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyano-3-fluorophenyl)-6-fluorobenzonitrile | |
CAS RN |
1400644-44-1 | |
| Record name | 3,3′-Difluoro[1,1′-biphenyl]-2,2′-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Difluoro[1,1′-biphenyl]-2,2′-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)






